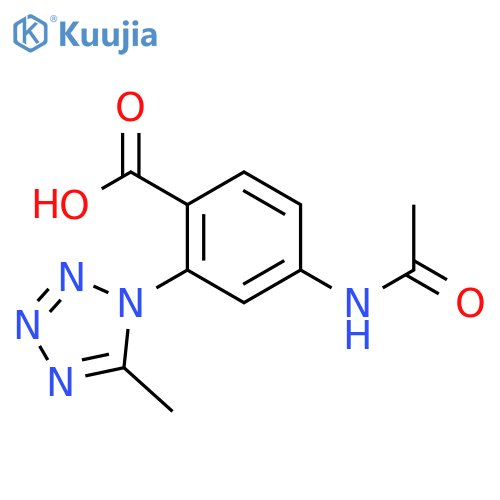Cas no 2680677-10-3 (4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)

2680677-10-3 structure
商品名:4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28280913
- 4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- 2680677-10-3
-
- インチ: 1S/C11H11N5O3/c1-6-13-14-15-16(6)10-5-8(12-7(2)17)3-4-9(10)11(18)19/h3-5H,1-2H3,(H,12,17)(H,18,19)
- InChIKey: WXKSAQZMLLXENK-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=CC=1N1C(C)=NN=N1)NC(C)=O)=O
計算された属性
- せいみつぶんしりょう: 261.08618923g/mol
- どういたいしつりょう: 261.08618923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 110Ų
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28280913-0.5g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 0.5g |
$520.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-5.0g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-28280913-0.25g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 0.25g |
$498.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-1.0g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-28280913-0.05g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 0.05g |
$455.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-10.0g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-28280913-5g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 5g |
$1572.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-2.5g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 2.5g |
$1063.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-0.1g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 0.1g |
$476.0 | 2023-09-09 | ||
| Enamine | EN300-28280913-1g |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2680677-10-3 | 1g |
$541.0 | 2023-09-09 |
4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid 関連文献
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
2680677-10-3 (4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
